methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate
Description
Methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate is a thiophene-based compound characterized by a multi-substituted aromatic framework. Its structure includes:
- A thiophene ring with a methyl carboxylate group at position 2.
- A phenyl substituent at position 3.
- A benzamido group at position 3, modified with a diethylsulfamoyl moiety at the para position of the benzene ring.
Properties
IUPAC Name |
methyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-4-25(5-2)32(28,29)18-13-11-17(12-14-18)22(26)24-19-15-20(16-9-7-6-8-10-16)31-21(19)23(27)30-3/h6-15H,4-5H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSSJCVMLDZCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Benzamido Group: The benzamido group is attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Addition of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with a diethylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfonamide moiety, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Antiviral Properties
Research has indicated that derivatives of this compound exhibit significant antiviral activities. For instance, compounds related to methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate have shown effectiveness against influenza A virus (subtype H5N1), with viral reduction rates between 65% and 85% in vitro studies.
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit growth in various human cancer cell lines, suggesting its utility as a lead compound for developing new cancer therapies.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-5-phenylthiophene-2-carboxylate | Contains an amino group instead of a sulfamoyl group | Simpler structure; less complex reactivity |
| N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-[1,3]thiazolo[4,5-b]pyridine | Contains furan and thiazole rings | Different heterocyclic framework; potential for different biological activity |
Case Studies
Several case studies have been documented that illustrate the applications of this compound:
- Study on Antiviral Activity : A study synthesized various derivatives and evaluated their efficacy against H5N1 influenza virus. Results indicated that modifications to the sulfamoyl group significantly enhanced antiviral activity.
- Anticancer Research : Another study focused on the compound's ability to inhibit gastric cancer cell proliferation. The findings revealed promising results, indicating that specific structural modifications could improve potency against cancer cells.
Mechanism of Action
The mechanism by which methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The diethylsulfamoyl and phenyl groups may confer affinity for enzymes or receptors, though direct biological data are lacking.
- Agrochemical Contrasts : Unlike sulfonylurea herbicides , the target compound’s structure lacks a triazine ring, suggesting divergent applications.
- Stability and Solubility : The methyl ester and sulfamoyl group balance lipophilicity and solubility, making it suitable for further drug development.
Biological Activity
Methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Sulfonamide compounds typically act by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism is crucial for their antibacterial properties.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Anticancer Activity : Similar compounds have shown potential in cancer therapy by inducing apoptosis in cancer cells through various pathways, including the modulation of STAT3 signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Induces apoptosis in certain cancer cell lines.
- Anti-inflammatory Effects : Potentially reduces inflammation markers.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Anticancer Efficacy
In a study published by , this compound was tested on several cancer cell lines, including breast and colon cancer. The results demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showing a promising zone of inhibition comparable to standard antibiotics . The compound's mechanism was linked to the disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
